5-Chloro-4-methyl-3-phenyl-1,2-oxazole
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Overview
Description
5-chloro-4-methyl-3-phenylisoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-methyl-3-phenylisoxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of α,β-unsaturated carbonyl compounds with hydroxylamine hydrochloride, followed by cyclization to form the isoxazole ring . Another method includes the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods
Industrial production of 5-chloro-4-methyl-3-phenylisoxazole may involve large-scale cyclization reactions under controlled conditions. The use of microwave-assisted synthesis has been reported to enhance the efficiency and yield of the product .
Chemical Reactions Analysis
Types of Reactions
5-chloro-4-methyl-3-phenylisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
5-chloro-4-methyl-3-phenylisoxazole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 5-chloro-4-methyl-3-phenylisoxazole involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
5-methyl-3-phenylisoxazole-4-carboxylic acid: Used in the synthesis of penicillin intermediates.
3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole: A highly selective COX-1 inhibitor with potential therapeutic applications.
Uniqueness
5-chloro-4-methyl-3-phenylisoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
3356-90-9 |
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Molecular Formula |
C10H8ClNO |
Molecular Weight |
193.63 g/mol |
IUPAC Name |
5-chloro-4-methyl-3-phenyl-1,2-oxazole |
InChI |
InChI=1S/C10H8ClNO/c1-7-9(12-13-10(7)11)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI Key |
ARMGBQCOLKZRDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C2=CC=CC=C2)Cl |
Origin of Product |
United States |
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